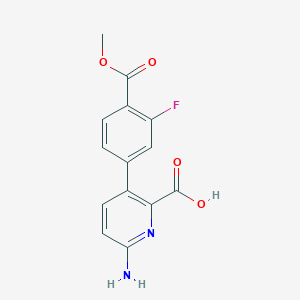
2-(3-Carbamoyl-4-chlorophenyl)-5-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Carbamoyl-4-chlorophenyl)-5-hydroxypyridine (2-C4CP-5H) is a molecule that has been the focus of much scientific research in the past few years. It has been found to have a wide range of applications in both laboratory experiments and in the medical field. This article will provide a brief overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-C4CP-5H.
科学研究应用
2-(3-Carbamoyl-4-chlorophenyl)-5-hydroxypyridine, 95% has been found to have a variety of applications in scientific research. It has been used in the study of the synthesis and properties of organic materials, as well as in the development of new pharmaceuticals. It has also been used in the study of the structure and function of proteins, and in the study of cell signaling.
作用机制
The mechanism of action of 2-(3-Carbamoyl-4-chlorophenyl)-5-hydroxypyridine, 95% is not yet fully understood. However, it is thought to be related to its ability to interact with proteins and other molecules in the body. It is believed that it binds to certain proteins and molecules, which then leads to changes in the structure and function of those proteins. This can lead to changes in the cell signaling pathways, which can then lead to changes in the biochemical and physiological effects of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Carbamoyl-4-chlorophenyl)-5-hydroxypyridine, 95% are still being studied. However, it has been found to have anti-inflammatory and anti-oxidant effects, as well as the ability to modulate the activity of certain proteins. It has also been found to have an effect on cell proliferation and differentiation, as well as on the growth and development of cells.
实验室实验的优点和局限性
2-(3-Carbamoyl-4-chlorophenyl)-5-hydroxypyridine, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. However, it is also relatively expensive and can be difficult to purify. Additionally, it can be difficult to study the effects of the molecule in vivo, as it is rapidly metabolized in the body.
未来方向
The potential future directions for 2-(3-Carbamoyl-4-chlorophenyl)-5-hydroxypyridine, 95% are numerous. One possible direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to develop new applications for the molecule, such as in the development of new pharmaceuticals or in the study of cell signaling pathways. Finally, further research could be done to develop methods for more efficient synthesis and purification of the molecule.
合成方法
2-(3-Carbamoyl-4-chlorophenyl)-5-hydroxypyridine, 95% is synthesized through a multi-step process involving several organic reactions. The first step involves the reaction of a 4-chlorophenol with an ethylcarbamate in an acid-catalyzed reaction in the presence of a base. This reaction forms an intermediate, which is then reacted with a hydroxypyridine in the presence of a base. The final product is then isolated by column chromatography.
属性
IUPAC Name |
2-chloro-5-(5-hydroxypyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-3-1-7(5-9(10)12(14)17)11-4-2-8(16)6-15-11/h1-6,16H,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEKNXKDPQHAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692725 |
Source


|
| Record name | 2-Chloro-5-(5-hydroxypyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(5-hydroxypyridin-2-yl)benzamide | |
CAS RN |
1261984-57-9 |
Source


|
| Record name | 2-Chloro-5-(5-hydroxypyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














